molecular formula C28H32N4O2 B2606769 2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide CAS No. 2034622-61-0

2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B2606769
CAS No.: 2034622-61-0
M. Wt: 456.59
InChI Key: GDBUHRVCDGHQCI-UHFFFAOYSA-N
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Description

2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoindole core, a piperazine ring, and an acetamide group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoindole Core: This step often involves cyclization reactions starting from appropriate aniline derivatives.

    Attachment of the Piperazine Ring: The benzoindole core is then reacted with a piperazine derivative under conditions that promote nucleophilic substitution.

    Introduction of the Acetamide Group: The final step involves acylation to introduce the acetamide group, often using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoindole core, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Biochemical Probes: Used to study biological pathways and molecular interactions.

Medicine

    Drug Development: Potential candidate for drug development due to its unique structure and biological activity.

    Diagnostics: May be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science:

    Agriculture: Could be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzoindole core may intercalate with DNA or interact with proteins, while the piperazine ring could enhance binding affinity and specificity. The acetamide group may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(2-phenylethyl)acetamide: Similar structure but with a different alkyl chain length.

    2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(4-phenylbutyl)acetamide: Similar structure but with a longer alkyl chain.

Uniqueness

The uniqueness of 2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The precise arrangement of these groups can influence its binding properties, stability, and overall efficacy in various applications.

Properties

IUPAC Name

2-[4-[2-(2-oxobenzo[cd]indol-1-yl)ethyl]piperazin-1-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2/c33-26(29-14-6-9-22-7-2-1-3-8-22)21-31-17-15-30(16-18-31)19-20-32-25-13-5-11-23-10-4-12-24(27(23)25)28(32)34/h1-5,7-8,10-13H,6,9,14-21H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBUHRVCDGHQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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